2-Ethoxy-4-ethyl-1-methoxybenzene
Overview
Description
2-Ethoxy-4-ethyl-1-methoxybenzene is an aromatic compound with a benzene ring substituted with ethoxy, ethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where ethyl and ethoxy groups are introduced to the benzene ring using ethyl chloride and ethyl ether in the presence of a Lewis acid catalyst like aluminum chloride . The methoxy group can be introduced via methylation using methanol and a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethyl-1-methoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Various electrophiles like halogens, nitrating agents, and sulfonating agents in the presence of catalysts.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Ethoxy-4-ethyl-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethyl-1-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles . The presence of electron-donating groups like ethoxy and methoxy enhances the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethoxy-4-ethylbenzene: Similar structure but without the methoxy group.
1-Methoxy-4-ethylbenzene: Similar structure but without the ethoxy group.
Uniqueness
2-Ethoxy-4-ethyl-1-methoxybenzene is unique due to the combination of ethoxy, ethyl, and methoxy groups on the benzene ring.
Properties
IUPAC Name |
2-ethoxy-4-ethyl-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-7-10(12-3)11(8-9)13-5-2/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKDGZUORIFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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